2,2-Difluoro-2-(4-isopropylphenyl)acetic acid
Overview
Description
2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is an organic compound with the molecular formula C11H12F2O2. This compound is characterized by the presence of two fluorine atoms and an isopropyl group attached to a phenyl ring, making it a unique derivative of acetic acid. It is used in various chemical and pharmaceutical applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method involves the reaction of 4-isopropylbenzyl chloride with diethylaminosulfur trifluoride (DAST) to introduce the difluoro group. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted acetic acid derivatives
Scientific Research Applications
2,2-Difluoro-2-(4-isopropylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- 2,2-Difluoro-2-(4-methylphenyl)acetic acid
- 2,2-Difluoro-2-(4-chlorophenyl)acetic acid
- 2,2-Difluoro-2-(4-fluorophenyl)acetic acid
Comparison: 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-2-(4-propan-2-ylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)8-3-5-9(6-4-8)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTRNPQXJAHTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238366 | |
Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027514-26-6 | |
Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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